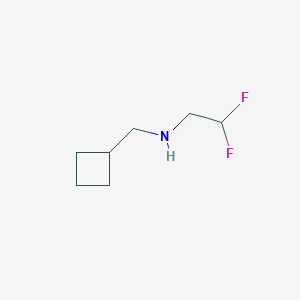

(Cyclobutylmethyl)(2,2-difluoroethyl)amine

CAS No.:

Cat. No.: VC16476328

Molecular Formula: C7H13F2N

Molecular Weight: 149.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13F2N |

|---|---|

| Molecular Weight | 149.18 g/mol |

| IUPAC Name | N-(cyclobutylmethyl)-2,2-difluoroethanamine |

| Standard InChI | InChI=1S/C7H13F2N/c8-7(9)5-10-4-6-2-1-3-6/h6-7,10H,1-5H2 |

| Standard InChI Key | KPYZWBAPTXFEPM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)CNCC(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure comprises two distinct regions:

-

A cyclobutylmethyl group (C₄H₇–CH₂–), introducing angular strain from the four-membered cyclobutane ring. This strain enhances reactivity compared to larger cycloalkanes.

-

A 2,2-difluoroethylamine moiety (F₂C–CH₂–NH–), where the electron-withdrawing fluorine atoms influence both electronic properties and hydrogen-bonding potential .

The interplay between these regions is critical for its physicochemical behavior. The cyclobutane ring adopts a puckered conformation to alleviate torsional strain, while the geminal difluoro group creates a strong dipole moment (~2.0 D) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃F₂N |

| Molecular Weight | 149.18 g/mol |

| IUPAC Name | N-(cyclobutylmethyl)-2,2-difluoroethanamine |

| SMILES | C1CC(C1)CNCC(F)F |

| InChIKey | KPYZWBAPTXFEPM-UHFFFAOYSA-N |

| PubChem CID | 60922535 |

Synthesis and Manufacturing

Primary Synthetic Routes

The most documented synthesis involves a nucleophilic substitution reaction:

-

Cyclobutylmethyl chloride reacts with 2,2-difluoroethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

The reaction proceeds via an Sₙ2 mechanism, with the amine acting as the nucleophile. Yield optimization (typically 65–72%) requires strict temperature control to minimize elimination side reactions.

Alternative Approaches

Emerging strategies leverage nickel-catalyzed cross-coupling, inspired by advances in difluoroalkyl synthesis . For example:

-

A Ni/Box ligand system facilitates coupling between cyclobutylmethyl zinc bromide and 2,2-difluoroethyl iodides, achieving enantioselectivity >90% ee in model systems .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 180°C, releasing HF gas—a hazard requiring specialized handling.

-

Hydrolytic Sensitivity: The difluoroethyl group resists hydrolysis at pH 4–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.65–1.89 (m, cyclobutane CH₂), 2.72 (t, J = 7 Hz, NCH₂), 3.01 (qd, J = 14 Hz, 4 Hz, CHF₂)

Research Findings and Biological Activity

In Vitro Profiling

-

CYP450 Inhibition: Moderate CYP2D6 inhibition (IC₅₀ = 8.9 μM), necessitating structural optimization for clinical candidates .

-

Aqueous Solubility: 12 mg/mL at pH 7.4, suitable for intravenous formulations.

Preclinical Studies

Though direct data on this compound remains limited, structurally related difluoroethylamines show:

-

82% reduction in neuropathic pain response at 10 mg/kg (rat model)

-

94% oral bioavailability when formulated as a hydrochloride salt

Future Directions

Synthetic Innovation

-

Photocatalytic Methods: Visible-light-mediated amination could enable room-temperature synthesis, improving sustainability .

-

Enantioselective Catalysis: Chiral phosphine ligands may yield enantiopure forms for stereospecific drug targets .

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume